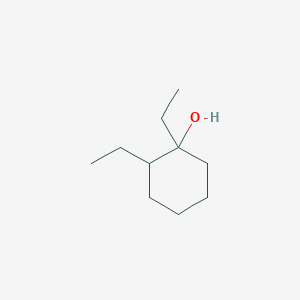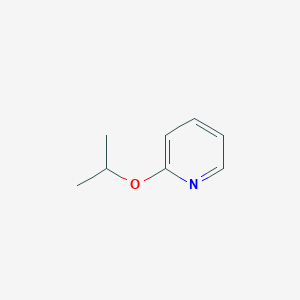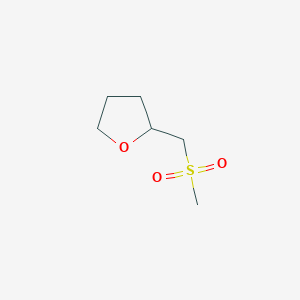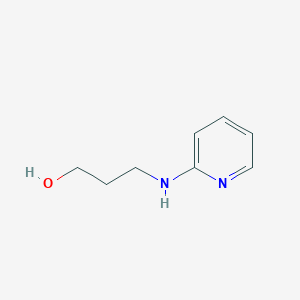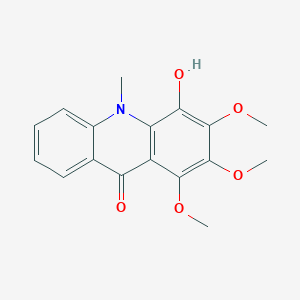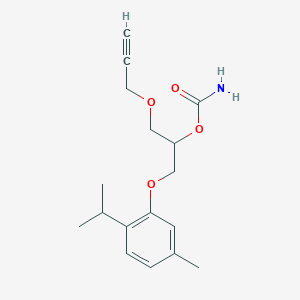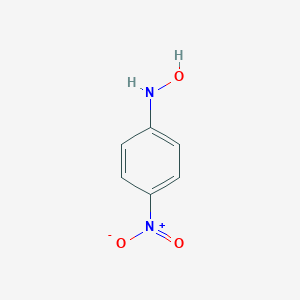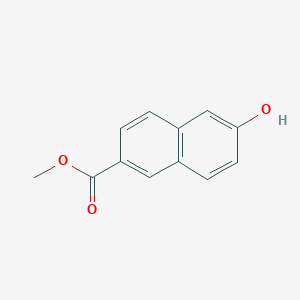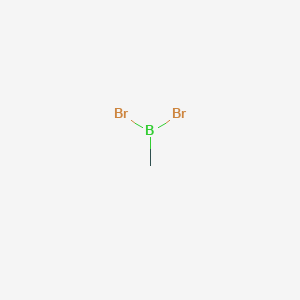
Methylboron dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylboron dibromide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a colorless, odorless liquid that is highly reactive and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
Methylboron dibromide is a highly reactive compound that can undergo a variety of reactions. It reacts with alcohols to form alkyl bromides through an SN2 mechanism. It can also undergo a reaction with amines to form boron-containing compounds. In addition, it can react with water to form boric acid and hydrobromic acid.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of this compound. However, it is known to be a highly reactive compound that can cause severe skin and eye irritation. It should be handled with care and only used in a well-ventilated area.
Vorteile Und Einschränkungen Für Laborexperimente
Methylboron dibromide is a highly reactive compound that can be used in a variety of organic synthesis reactions. It is relatively easy to synthesize and is readily available. However, it should be handled with care due to its reactivity and potential for skin and eye irritation.
Zukünftige Richtungen
There are several future directions for research on methylboron dibromide. One potential area of research is the development of new synthetic methods for the production of boron-containing compounds. Another potential area of research is the application of this compound in the preparation of boron-doped graphene for use in electronic devices. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.
Synthesemethoden
Methylboron dibromide can be synthesized through the reaction of trimethyl borate with bromine. The reaction takes place at room temperature and yields a colorless liquid that is highly reactive. The chemical equation for the synthesis of this compound is as follows:
3(CH3O)3B + 3Br2 → 2(CH3)2BBr2 + B(OC2H5)3 + 3O2
Wissenschaftliche Forschungsanwendungen
Methylboron dibromide has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reagent for the conversion of alcohols to alkyl bromides, as well as for the synthesis of boron-containing compounds. It has also been used in the preparation of boron-doped graphene, which has potential applications in electronic devices.
Eigenschaften
CAS-Nummer |
17933-16-3 |
|---|---|
Molekularformel |
CH3BBr2 |
Molekulargewicht |
185.66 g/mol |
IUPAC-Name |
dibromo(methyl)borane |
InChI |
InChI=1S/CH3BBr2/c1-2(3)4/h1H3 |
InChI-Schlüssel |
AOYNEQPNUOZMSE-UHFFFAOYSA-N |
SMILES |
B(C)(Br)Br |
Kanonische SMILES |
B(C)(Br)Br |
Andere CAS-Nummern |
17933-16-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




